molecular formula C5H9ClO2 B3033178 2-Chloro-3-methylbutanoic acid CAS No. 921-08-4

2-Chloro-3-methylbutanoic acid

Cat. No.: B3033178
CAS No.: 921-08-4
M. Wt: 136.58 g/mol
InChI Key: DDTJFSPKEIAZAM-UHFFFAOYSA-N
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Description

2-Chloro-3-methylbutanoic acid is an organic compound with the molecular formula C5H9ClO2. It is a chlorinated derivative of butanoic acid and is known for its use in various chemical reactions and industrial applications .

Scientific Research Applications

2-Chloro-3-methylbutanoic acid has several applications in scientific research:

Safety and Hazards

When handling 2-Chloro-3-methylbutanoic acid, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition .

Mechanism of Action

Target of Action

As a carboxylic acid derivative, it can potentially interact with various biological targets, including enzymes and receptors, depending on its specific structure and functional groups .

Mode of Action

They can form amide, ester, anhydride, and chloride derivatives . The presence of the chloro and methyl groups may also influence its reactivity and interactions with biological targets .

Biochemical Pathways

Carboxylic acids and their derivatives are involved in numerous biochemical pathways, including fatty acid metabolism and amino acid synthesis .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Chloro-3-methylbutanoic acid are not well-studied. As a small molecule, it is likely to be absorbed in the gastrointestinal tract following oral administration. Its distribution in the body would depend on factors such as its lipophilicity, protein binding, and membrane permeability .

Result of Action

As a carboxylic acid derivative, it may participate in various biochemical reactions and influence cellular processes such as enzyme activity, signal transduction, and gene expression .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect its stability and reactivity . Furthermore, the compound’s action can also be influenced by the specific biological environment, including the presence of specific enzymes, pH of the cellular environment, and the presence of other metabolites .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-3-methylbutanoic acid can be synthesized through several methods. One common method involves the chlorination of 3-methylbutanoic acid using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions. The reaction typically proceeds as follows:

CH3CH2CH(CH3)COOH+SOCl2CH3CH2CH(CH3)COCl+SO2+HCl\text{CH}_3\text{CH}_2\text{CH}(\text{CH}_3)\text{COOH} + \text{SOCl}_2 \rightarrow \text{CH}_3\text{CH}_2\text{CH}(\text{CH}_3)\text{COCl} + \text{SO}_2 + \text{HCl} CH3​CH2​CH(CH3​)COOH+SOCl2​→CH3​CH2​CH(CH3​)COCl+SO2​+HCl

The resulting acid chloride is then hydrolyzed to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination processes using similar reagents but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures efficient production .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-methylbutanoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as hydroxide ions (OH-) to form 3-methylbutanoic acid.

    Esterification: Reacting with alcohols in the presence of an acid catalyst to form esters.

    Amidation: Reacting with amines to form amides

Common Reagents and Conditions

    Hydroxide Ions (OH-): Used in substitution reactions to replace the chlorine atom.

    Alcohols and Acid Catalysts: Used in esterification reactions.

    Amines: Used in amidation reactions

Major Products Formed

Comparison with Similar Compounds

Properties

IUPAC Name

2-chloro-3-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClO2/c1-3(2)4(6)5(7)8/h3-4H,1-2H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDTJFSPKEIAZAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201019537
Record name 2-chloro-3-methylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201019537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

921-08-4
Record name NSC227889
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227889
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-chloro-3-methylbutanoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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